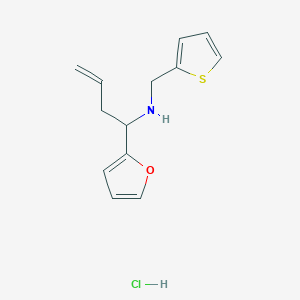

1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride

描述

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The compound features a molecular formula of C₁₁H₁₃N·HCl, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one chloride ion from the hydrochloride salt form. The molecular weight is approximately 211.69 grams per mole, reflecting the combined mass of the organic component and the hydrochloric acid salt.

The structural identification reveals a complex architecture where the furan ring, designated as furan-2-yl, connects to position 1 of the butenyl chain. The thiophene component exists as a thiophen-2-ylmethyl substituent attached to the nitrogen atom of the amine group. This arrangement creates a compound with distinct electronic regions, where the electron-rich furan and thiophene rings are separated by an aliphatic chain containing both alkene and amine functionalities.

Table 1: Molecular Descriptors of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N·HCl | |

| Molecular Weight | 211.69 g/mol | |

| Chemical Abstracts Service Number | 1234423-98-3 | |

| Heterocyclic Rings | Furan, Thiophene | |

| Functional Groups | Amine, Alkene, Aromatic | |

| Salt Form | Hydrochloride |

The nomenclature system for this compound demonstrates the complexity inherent in naming multifunctional heterocyclic molecules. The prefix "1-(Furan-2-yl)" indicates that the furan ring is attached at the first carbon of the main chain, while "N-(thiophen-2-ylmethyl)" specifies that the thiophene ring is connected to the nitrogen through a methylene bridge. The "but-3-en-1-amine" portion describes the four-carbon chain with a double bond between carbons 3 and 4, and an amine group at position 1.

Historical Context in Heterocyclic Compound Research

The development of furan-thiophene hybrid compounds builds upon nearly two centuries of heterocyclic chemistry research, beginning with the pioneering work on individual ring systems. The historical foundation for compounds containing furan moieties traces back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid, marking the initial discovery of a furan derivative. This early work established the groundwork for understanding five-membered oxygen-containing heterocycles that would later prove essential for hybrid system development.

Thiophene research commenced over a century later when Viktor Meyer discovered thiophene in 1882 as a contaminant in benzene. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this reaction. This discovery revealed that thiophene exhibits aromatic characteristics similar to benzene, with extensive substitution reaction capabilities.

The systematic synthesis of heterocyclic compounds advanced significantly with the development of specialized synthetic methodologies. The Paal-Knorr synthesis, initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, provided a reliable method for preparing substituted furans from 1,4-diketones. This reaction became a synthetically valuable method for obtaining substituted furans and pyrroles, which are common structural components of many natural products.

Table 2: Historical Milestones in Heterocyclic Chemistry Leading to Hybrid Systems

Complementary synthetic approaches emerged with the Gewald reaction, named after German chemist Karl Gewald, which involves the condensation of a ketone with an alpha-cyanoester in the presence of elemental sulfur and base to produce poly-substituted 2-amino-thiophenes. This reaction mechanism was elucidated thirty years after its discovery, revealing a complex pathway involving Knoevenagel condensation followed by sulfur incorporation and cyclization.

The integration of furan and thiophene systems into hybrid architectures represents a modern evolution of these classical synthetic methodologies. Contemporary research has demonstrated that combining these heterocyclic systems can enhance electronic properties while maintaining the synthetic accessibility established by traditional methods.

Significance of Furan-Thiophene Hybrid Architectures

Furan-thiophene hybrid architectures represent a significant advancement in heterocyclic chemistry due to their unique electronic and structural properties that surpass those of individual ring systems. Research has demonstrated that alternating furan-thiophene systems stemming from central electron-accepting cores exhibit promising structural properties for organic semiconductor applications. The most promising structures identified are those with low relative energies, high rotational barriers, and planar conformations that facilitate effective charge transport.

Computational studies using density functional theory at the B3LYP/6-31G(d,p) level have revealed that hybrid systems with furan rings directly connected to electron-accepting centers adopt anti polarity configurations that minimize steric interactions. These conformational preferences result in systems where the furan oxygen atom positions away from sulfur atoms in adjacent rings, optimizing electronic overlap and stability. When furan serves as the innermost ring in extended systems, subsequent thiophene rings show minimal conformational preference, indicating flexible outer regions that can accommodate various molecular arrangements.

The electronic advantages of furan-thiophene hybrids stem from fundamental differences in heteroatom properties. Oxygen possesses smaller spin-orbit coupling compared to sulfur, which decreases intersystem crossing and improves electronic properties in organic semiconductor applications. Additionally, oxygen's smaller atomic radius compared to sulfur leads to more tightly-packed, dense backbone structures relative to all-thiophene systems. This increased density decreases intermolecular spacing, resulting in more electronically efficient systems with enhanced charge transport capabilities.

Table 3: Comparative Properties of Furan-Thiophene Hybrid Systems

Solubility represents another crucial advantage of furan-thiophene hybrid systems. The presence of furan rings improves the solubility characteristics of the overall system and decreases the need for additional solubilizing groups. This enhanced solubility facilitates processing in organic solvents while maintaining the electronic properties necessary for semiconductor applications. The combination of improved solubility with electronic efficiency makes these hybrid systems particularly attractive for device fabrication processes.

The synthetic methodology for preparing this compound involves multi-step reactions that incorporate both furan and thiophene components. These synthetic routes can utilize established methodologies such as the Paal-Knorr synthesis for furan preparation and the Gewald reaction for thiophene incorporation. The resulting compounds can undergo various chemical reactions including oxidation, reduction, and substitution reactions, providing opportunities for further structural modification.

The unique structural features of this compound, particularly the butenyl chain connecting the heterocyclic systems, contribute to its potential applications in materials science and medicinal chemistry. The molecular structure allows for specific interactions with biological targets such as enzymes or receptors, potentially leading to various biological effects depending on the application context. The combination of these properties highlights the significance of furan-thiophene hybrid architectures in advancing both fundamental understanding and practical applications in heterocyclic chemistry.

属性

IUPAC Name |

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS.ClH/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11;/h2-4,6-9,12,14H,1,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDUIGLXJQVQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CO1)NCC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the But-3-en-1-amine Backbone with Furan Substitution

The but-3-en-1-amine moiety bearing a furan ring at C1 can be prepared via nucleophilic substitution or addition reactions involving furan-2-yl derivatives. Literature on furan-ynes and their catalytic transformations provides insight into functionalizing furan rings in allylic systems.

For example, gold(I)-catalyzed reactions of furan-ynes with N-oxides have been demonstrated to afford functionalized heterocycles under mild conditions, indicating the feasibility of introducing or modifying furan substituents on unsaturated amines.

Introduction of the Thiophen-2-ylmethyl Group on Nitrogen

The N-(thiophen-2-ylmethyl) substituent is typically introduced via reductive amination or nucleophilic substitution:

- Reductive amination : Reaction of the primary amine intermediate with thiophene-2-carboxaldehyde under reducing conditions (e.g., NaBH3CN or catalytic hydrogenation) to form the secondary amine.

- N-alkylation : Direct alkylation of the amine with thiophen-2-ylmethyl halides (e.g., bromide or chloride) under basic conditions.

These methods are well-established for installing heteroaryl methyl groups onto amines with good selectivity and yield.

Salt Formation

The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), yielding a crystalline, stable hydrochloride salt suitable for isolation and characterization.

Detailed Reaction Conditions and Catalysts

Based on the gold(I)-catalyzed methodologies for furan derivatives, the following conditions are relevant:

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Furan substitution on allylic amine | Au(I) complex (e.g., [(IPr)Au(NTf2)]) | 1,2-dichloroethane | Room temp | 6-20 h | 68-96% | Mild, selective functionalization |

| Reductive amination for N-substitution | Thiophene-2-carboxaldehyde, NaBH3CN or Pd/C + H2 | Methanol or ethanol | Room temp | Several hours | Typically >80% | High selectivity for secondary amine |

| Hydrochloride salt formation | HCl gas or HCl in solvent | Ether or ethanol | 0-25 °C | 1-2 h | Quantitative | Crystalline salt isolation |

Representative Synthetic Route

Synthesis of 1-(furan-2-yl)but-3-en-1-amine : Starting from commercially available furan-2-carboxaldehyde, perform an allylic amination or Wittig-type reaction to introduce the but-3-en-1-amine chain.

N-alkylation with thiophen-2-ylmethyl group : React the primary amine with thiophene-2-carboxaldehyde under reductive amination conditions to form the secondary amine.

Salt formation : Treat the free amine with hydrochloric acid to form the hydrochloride salt.

Research Findings and Optimization Notes

- Gold(I)-catalyzed reactions enable mild and selective functionalization of furan rings in complex molecules, providing high yields and stereoselectivity.

- Reductive amination is preferred over direct alkylation for better control and fewer side reactions when introducing thiophen-2-ylmethyl groups.

- The hydrochloride salt form improves compound stability and facilitates purification.

- Electron-donating and electron-withdrawing substituents on the heteroaryl rings are tolerated, allowing for analog synthesis.

- Avoidance of harsh conditions prevents degradation of sensitive furan and thiophene rings.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Furan substitution | Au(I)-catalyzed functionalization | Au(I) catalyst, furan-ynes, N-oxides | RT, 6-20 h, DCE solvent | 68-96% | Mild, selective |

| N-(thiophen-2-ylmethyl) installation | Reductive amination | Thiophene-2-carboxaldehyde, NaBH3CN or Pd/C + H2 | RT, several hours | >80% | High selectivity |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl in solvent | 0-25 °C, 1-2 h | Quantitative | Crystalline salt |

化学反应分析

Types of Reactions: 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various amine derivatives.

科学研究应用

1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the development of new materials with unique electronic or optical properties.

作用机制

The mechanism by which 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Anti-Tubercular Thiadiazole-Furan Derivatives

A structurally related compound, 1-(furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)methanamine, shares the furan and amine components but replaces the butenyl-thiophenmethyl group with a thiadiazole-phenyl system (Figure 1). This derivative demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values of 3.1 µg/mL for derivatives Fb and Fe. Molecular docking revealed hydrogen bonding interactions with Tyr158 and Met103 residues in enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis . Key Differences:

- The thiadiazole ring enhances hydrogen-bonding capacity, critical for enzyme inhibition.

- The absence of a thiophenmethyl group may reduce lipophilicity compared to the target compound.

Genotoxicity of N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine Hydrochloride

This compound (C₈H₁₀ClN₃S) shares the thiophenmethyl-amine hydrochloride motif but incorporates a pyrazole ring instead of furan and butenyl groups. Key Differences:

- The pyrazole ring may confer metabolic stability compared to furan.

- The simplified structure lacks the conformational flexibility of the butenyl chain.

Thiophene Fentanyl Hydrochloride

Thiophene fentanyl (C₂₄H₂₆ClN₂OS ) is an opioid analog featuring a thiophene ring but diverges significantly in backbone structure. Its pharmacological activity stems from µ-opioid receptor agonism, though its toxicology remains understudied .

Key Differences :

- The extended alkyl-amido backbone contrasts with the target compound’s amine-based structure.

Structural and Functional Analysis Table

Discussion of Structural Influences on Activity

- Furan vs. Thiadiazole/Pyrazole : The furan’s electron-rich nature may enhance binding to aromatic residues in enzymes, while thiadiazole’s hydrogen-bonding capacity drives anti-tubercular activity .

- Thiophenmethyl Group : Common in all compounds except the thiadiazole derivative, this group likely increases lipophilicity, affecting membrane permeability and metabolic stability.

生物活性

1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride, also known by its CAS number 97873-31-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆ClNOS, with a molecular weight of approximately 269.79 g/mol. The compound features a furan ring and a thiophene moiety, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antioxidant properties. These properties are attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. A study showed that derivatives of similar structures demonstrated IC₅₀ values in the micromolar range against various oxidative stress models .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial in treating hyperpigmentation disorders. The compound has shown promising results in inhibiting tyrosinase activity. For instance, related furan derivatives have reported IC₅₀ values as low as 0.0433 µM for l-tyrosine, indicating strong inhibitory effects compared to standard controls like kojic acid .

| Compound | IC₅₀ (µM) for l-Tyrosine | IC₅₀ (µM) for l-DOPA |

|---|---|---|

| 1-(Furan-2-yl)... | 0.0433 ± 0.0016 | 0.28 ± 0.01 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 |

3. Antimicrobial Activity

The presence of heterocyclic compounds like thiophene and furan has been linked to antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited.

The biological activities of 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amines are believed to stem from their ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to their aromatic nature. This interaction can lead to modulation of enzyme activities such as tyrosinase and other oxidative enzymes.

Case Studies

Several studies have evaluated the biological potential of related compounds:

- Tyrosinase Inhibition Study :

- Antioxidant Evaluation :

常见问题

Q. What are the standard synthetic routes for 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of thiosemicarbazones via condensation of aromatic aldehydes with thiosemicarbazide in ethanol/water.

- Step 2 : Oxidative cyclization using FeCl₃ in citric acid medium to generate 5-phenyl-1,3,4-thiadiazol-2-amine intermediates.

- Step 3 : Nucleophilic addition-dehydration with furfural under H₂SO₄/DMF catalysis to form the methanimine linkage . Reaction monitoring via TLC (chloroform:ethanol, 4:1) and purification by recrystallization are critical for yield optimization.

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

- IR Spectroscopy : Peaks at ~1618 cm⁻¹ (C=N azomethine), 1350 cm⁻¹ (C-O), and 721 cm⁻¹ (C-S-C) confirm functional groups .

- ¹H NMR : A singlet at δ 8.55 ppm corresponds to the N=CH proton, while aromatic protons appear as multiplets between δ 7.0–7.90 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300 for C₁₃H₈N₄O₃S derivatives) validate molecular formulas .

Advanced Research Questions

Q. How can discrepancies between PASS predictions and experimental MIC values in anti-tubercular assays be resolved?

- PASS scores (e.g., Pa > 0.68) predict activity but may conflict with experimental MICs (e.g., Fb: Pa = 0.691 vs. MIC = 3.3 µg/mL). Methodological solutions include:

- Validating with secondary assays (e.g., Alamar Blue microplate) to confirm bacterial growth inhibition .

- Assessing compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

- Performing dose-response curves to refine MIC accuracy .

Q. What computational strategies elucidate interactions with enoyl-ACP reductase?

- Molecular Docking : Using tools like ArgusLab 4.0.1 with PMF scoring, the compound’s binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M) is modeled. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Met103 .

- Active Site Prediction : Q-SiteFinder identifies binding pockets, with grid resolutions of 0.4 Å ensuring precision .

- Validation : Redocking known inhibitors (e.g., pyrrolidine carboxamides) ensures scoring reliability (RMSD < 0.23 Å) .

Q. How do structural modifications influence anti-tubercular activity?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Fe derivative) enhance activity (MIC = 3.1 µg/mL) by stabilizing ligand-enzyme interactions .

- SAR Table :

| Derivative | Substituent | MIC (µg/mL) | PASS Pa Score |

|---|---|---|---|

| Fa | -H | 6.2 | 0.70 |

| Fb | -OCH₃ | 3.3 | 0.69 |

| Fe | -NO₂ | 3.1 | 0.75 |

| Data adapted from in vitro MABA assays and PASS predictions . |

Q. What methodological approaches resolve spectral data inconsistencies?

- Cross-Validation : Correlate IR (C=N/C-S-C) with ¹H NMR (N=CH protons) to confirm imine linkage integrity .

- High-Resolution MS : Resolve ambiguous m/z peaks (e.g., isotopic patterns for Cl⁻ in hydrochloride salts) .

- X-ray Crystallography : For crystalline derivatives, SHELX refinement (e.g., SHELXL/SHELXS) resolves structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。